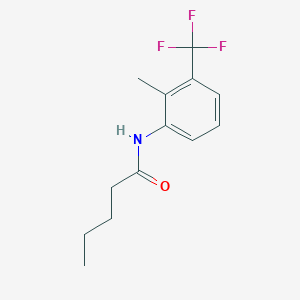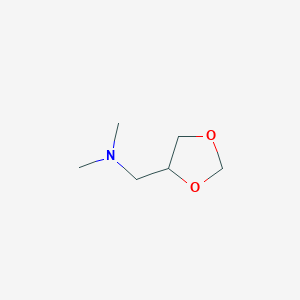
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound, also known as DMDO, is a versatile reagent that can be used in a variety of chemical reactions, including oxidation, reduction, and C-N bond formation. In
Aplicaciones Científicas De Investigación
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has been used in a wide range of scientific research applications, including organic synthesis, drug discovery, and materials science. It is a powerful oxidant that can selectively oxidize a variety of functional groups, including alcohols, aldehydes, and sulfides. 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has also been used in the synthesis of natural products, pharmaceuticals, and other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine involves the transfer of an oxygen atom to the substrate, resulting in the formation of an intermediate species that can undergo further reactions. The reaction is typically carried out in the presence of a solvent such as dichloromethane or acetonitrile, which helps to solubilize the reagents and products.
Biochemical and Physiological Effects
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has not been extensively studied for its biochemical and physiological effects, but it is known to be a potent oxidant that can cause oxidative stress in cells. It has been shown to induce apoptosis in cancer cells and to have potential applications in cancer therapy. However, further research is needed to fully understand the biochemical and physiological effects of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has several advantages for use in lab experiments. It is a versatile reagent that can be used in a variety of chemical reactions, and it is relatively easy to synthesize. However, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine is also highly reactive and can be dangerous to handle, so it should be used with caution. Additionally, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine can be expensive to purchase, which may limit its use in some labs.
Direcciones Futuras
There are many potential future directions for research on 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine. One area of interest is the development of new synthetic methods that use 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine as a reagent. Another area of interest is the study of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine's potential applications in drug discovery and cancer therapy. Finally, there is also potential for the use of 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine in materials science, such as in the synthesis of new polymers or nanomaterials.
Conclusion
In conclusion, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine, or 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine, is a versatile reagent that has many potential applications in scientific research. It can be synthesized using a simple one-pot method and has been used in a variety of chemical reactions, including oxidation, reduction, and C-N bond formation. While its biochemical and physiological effects are not well understood, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine has shown promise in cancer therapy and drug discovery. With further research, 1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine may prove to be a valuable tool in the fields of organic synthesis, materials science, and medicine.
Métodos De Síntesis
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine can be synthesized using a simple one-pot method from commercially available starting materials. The synthesis involves the reaction of formaldehyde, dimethylamine, and anhydrous dioxolane in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is a colorless oil that can be purified by distillation or column chromatography.
Propiedades
Número CAS |
89584-26-9 |
|---|---|
Nombre del producto |
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine |
Fórmula molecular |
C6H13NO2 |
Peso molecular |
131.17 g/mol |
Nombre IUPAC |
1-(1,3-dioxolan-4-yl)-N,N-dimethylmethanamine |
InChI |
InChI=1S/C6H13NO2/c1-7(2)3-6-4-8-5-9-6/h6H,3-5H2,1-2H3 |
Clave InChI |
VBLJBOQOZHMHGR-UHFFFAOYSA-N |
SMILES |
CN(C)CC1COCO1 |
SMILES canónico |
CN(C)CC1COCO1 |
Sinónimos |
1-(1,3-Dioxolan-4-yl)-N,N-dimethylmethanamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



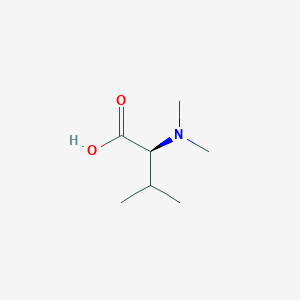



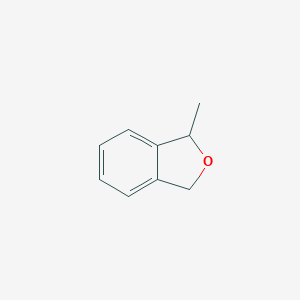
![2-[2-(4-Methylphenyl)-1,1-dioxido-6-phenyl-4H-thiopyran-4-ylidene]propanedinitrile](/img/structure/B156701.png)
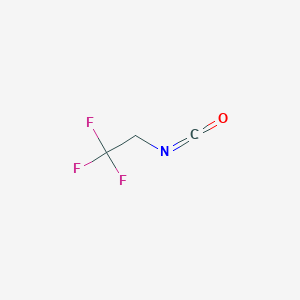


![tert-Butyl 1-benzylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B156711.png)
